Joro spider toxin

Catalog No.
S570316
CAS No.
112163-33-4
M.F
C27H47N7O6
M. Wt
565.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Joro spider toxin

CAS Number

112163-33-4

Product Name

Joro spider toxin

IUPAC Name

(2S)-N-[5-[3-[4-(3-aminopropylamino)butylamino]propanoylamino]pentyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide

Molecular Formula

C27H47N7O6

Molecular Weight

565.7 g/mol

InChI

InChI=1S/C27H47N7O6/c28-10-6-13-30-11-4-5-12-31-16-9-25(38)32-14-2-1-3-15-33-27(40)22(19-24(29)37)34-26(39)17-20-7-8-21(35)18-23(20)36/h7-8,18,22,30-31,35-36H,1-6,9-17,19,28H2,(H2,29,37)(H,32,38)(H,33,40)(H,34,39)/t22-/m0/s1

InChI Key

SJLRBGDPTALRDM-QFIPXVFZSA-N

SMILES

C1=CC(=C(C=C1O)O)CC(=O)NC(CC(=O)N)C(=O)NCCCCCNC(=O)CCNCCCCNCCCN

Synonyms

Joro spider toxin, JSTX, JSTX spider toxin

Canonical SMILES

C1=CC(=C(C=C1O)O)CC(=O)NC(CC(=O)N)C(=O)NCCCCCNC(=O)CCNCCCCNCCCN

Isomeric SMILES

C1=CC(=C(C=C1O)O)CC(=O)N[C@@H](CC(=O)N)C(=O)NCCCCCNC(=O)CCNCCCCNCCCN

Investigating Glutamate Receptors

Joro spider toxin exhibits a fascinating interaction with glutamate receptors, crucial for communication between nerve cells. Studies reveal the toxin acts as both an agonist and antagonist, depending on the specific receptor type:

  • Inhibiting specific glutamate receptors: Research suggests Joro spider toxin can selectively block specific glutamate receptors, particularly those belonging to the non-N-methyl-D-aspartate (non-NMDA) subtype, in certain brain regions. This property holds potential for developing drugs to treat conditions like epilepsy, where excessive glutamate activity is implicated [].

Understanding Neuronal Communication

Joro spider toxin can offer valuable insights into how neurons communicate and process information:

  • Modulating neurite outgrowth: Studies have shown the toxin can influence the growth and development of neuronal extensions called neurites. This effect, mediated by specific glutamate receptor activation, provides valuable information for understanding neuronal development and repair processes [].

Unraveling the Secrets of Retinal Function

Joro spider venom has been used to investigate the complex workings of the retina, the light-sensitive part of the eye:

  • Distinguishing between receptor types: Research demonstrates the toxin's ability to differentiate between glutamate receptors on different types of retinal cells, offering insights into the specific roles of these receptors in visual processing [].

Joro spider toxin, also known as joro toxin, is a potent neurotoxin originally extracted from the venom of the Joro spider (Trichonephila clavata), which is native to East Asia, particularly Japan. This toxin has garnered attention for its unique biochemical properties and potential therapeutic applications. Joro spider toxin is characterized by its ability to selectively inhibit certain types of glutamate receptors, which play a crucial role in synaptic transmission in the central nervous system of vertebrates .

The chemical structure of joro spider toxin is complex, with a molecular formula of C27H47N7O6. It exhibits specific interactions with glutamate receptors, particularly blocking postsynaptic glutamate potentials and inhibiting N-methyl-D-aspartate receptors. This selective inhibition allows it to modulate synaptic activity without affecting other neurotransmitter systems like aspartate-induced depolarization or resting membrane potential .

In experimental settings, joro spider toxin has demonstrated the ability to hyperpolarize certain neuronal cells and block their responses to light, indicating its role as a glutamate antagonist. This property has been observed in studies involving retinal slices from vertebrates, where the toxin effectively blocked depolarization induced by glutamate .

Joro spider toxin exhibits significant biological activity as a selective antagonist of glutamate receptors. It has been shown to selectively block excitatory junctional potentials in various animal models, including crustaceans such as Ligia exotica. In these studies, the application of joro spider toxin resulted in the abolition of excitatory junctional potentials caused by cardiac ganglion activity, demonstrating its capacity to disrupt neuromuscular transmission mediated by glutamatergic pathways .

Additionally, joro spider toxin's ability to interact with different types of glutamate receptors makes it a valuable tool for studying synaptic mechanisms and neuronal signaling pathways. Its specificity allows researchers to dissect the roles of various receptor subtypes in both normal and pathological conditions .

The synthesis of joro spider toxin can be achieved through both natural extraction from spider venom and synthetic methods. Natural extraction involves isolating the toxin from the venom glands of Trichonephila clavata, which requires careful handling and purification techniques to ensure the integrity of the compound.

Synthetic approaches have also been developed to create analogs or derivatives of joro spider toxin. These methods typically involve organic synthesis techniques that allow for modifications to the chemical structure while retaining its biological activity. The development of synthetic pathways is crucial for producing larger quantities of the toxin for research and potential therapeutic applications .

Joro spider toxin has potential applications in various fields, including:

  • Neuroscience Research: Due to its specific action on glutamate receptors, joro spider toxin is used as a research tool to study synaptic transmission and neuronal signaling.
  • Pharmacology: The unique properties of joro spider toxin may lead to the development of novel pharmacological agents targeting glutamatergic pathways, potentially offering new treatments for neurological disorders.
  • Toxicology: Understanding the mechanisms by which joro spider toxin exerts its effects can provide insights into toxicity and safety assessments for similar compounds .

Interaction studies involving joro spider toxin have focused primarily on its effects on various types of glutamate receptors. Research has shown that it can selectively inhibit certain receptor subtypes while leaving others unaffected. For instance, it blocks AMPA and N-methyl-D-aspartate receptors but does not significantly alter aspartate-induced depolarization or resting membrane potential in neurons .

These studies are crucial for elucidating the precise mechanisms through which joro spider toxin operates at a molecular level and how it can be utilized in therapeutic contexts.

Joro spider toxin shares similarities with several other neurotoxins that act on glutamate receptors or exhibit similar biological activities. Below is a comparison with some notable compounds:

Compound NameSourceMechanism of ActionUnique Features
Joro Spider ToxinTrichonephila clavataGlutamate receptor antagonistSelectively blocks AMPA and N-methyl-D-aspartate receptors
ConotoxinCone snailsBlocks voltage-gated sodium channelsHighly diverse; varies significantly among species
TetrodotoxinPufferfishBlocks voltage-gated sodium channelsKnown for high toxicity; affects nerve conduction
AconitineAconitum speciesModulates sodium channelsCauses prolonged depolarization leading to paralysis
Scorpion Venom ToxinsVarious scorpion speciesAffects sodium and potassium channelsComplex mixture; can have both excitatory and inhibitory effects

Joro spider toxin is unique due to its specific action on glutamate receptors, distinguishing it from other neurotoxins that primarily target ion channels. Its selectivity makes it an invaluable tool for neuroscience research and potential therapeutic developments .

2,4-Dihydroxyphenylacetyl Group Pharmacophore Analysis

The 2,4-dihydroxyphenylacetyl moiety represents the fundamental pharmacophore of Joro spider toxin and serves as the primary recognition element for glutamate receptor binding [1] [4]. This aromatic head group exhibits characteristic ultraviolet absorbance at 210 nanometers and 280 nanometers, along with native fluorescence at 310 nanometers when excited at 280 nanometers [4]. Nuclear magnetic resonance spectroscopy reveals distinctive proton signals in the aromatic region at 6.5 and 7.1 parts per million, displaying geminal coupling with an A-B pattern at 15 hertz, confirming the presence of the dihydroxyphenylacetyl structure [4].

The pharmacophore demonstrates remarkable structural specificity, with hydroxyl substitutions positioned exclusively at the 2 and 4 positions of the phenyl ring [1] [4]. This precise substitution pattern proves critical for biological activity, as the compound readily hydrolyzes under acidic conditions to liberate as the lactone form, indicating inherent instability that may contribute to its irreversible receptor binding characteristics [4]. The aromatic system provides essential hydrophobic interactions within the receptor binding site, while the strategically positioned hydroxyl groups establish crucial hydrogen bonding networks [16].

Structure-activity relationship studies demonstrate that enlargement of the hydrophobic head group significantly enhances binding affinity to nicotinic acetylcholine receptors, with compounds containing bulky aromatic ring systems showing marked improvements in receptor interaction [34]. Conversely, insertion of positively charged groups or uncharged hydroxylamine groups into the hydrophobic head group results in substantial reduction of binding affinity, emphasizing the importance of maintaining the hydrophobic character of this pharmacophoric region [34].

The 2,4-dihydroxyphenylacetyl group connects to the polyamine backbone through an asparagine linker, forming the complete N-(2,4-dihydroxyphenylacetyl-L-asparaginyl) moiety that appears universally across all Joro spider toxin variants [4] [7]. This connection maintains the proper spatial orientation required for optimal receptor binding while preserving the conformational flexibility necessary for induced fit mechanisms [4].

ComponentChemical FormulaRole in ActivityStructural Significance
2,4-Dihydroxyphenylacetyl GroupC8H7O4-Pharmacophore - essential for glutamate receptor bindingAromatic head group with hydroxyl substitutions at positions 2,4
Asparagine LinkerC4H6N2O2Connects head group to polyamine backboneAmino acid connector maintaining proper orientation
β-Alanine SpacerC3H6NOFlexible linker for conformational dynamicsProvides conformational flexibility to polyamine chain
Cadaverine ChainC5H14N2Primary polyamine backbone componentLinear diamine with 5-carbon chain
Terminal PolyamineVariableModulates receptor selectivity and binding affinityVariable length affects receptor binding specificity

β-Alanine Linker Conformational Dynamics

The β-alanine linker within the Joro spider toxin structure functions as a critical conformational hinge that enables dynamic positioning of the polyamine chain relative to the pharmacophoric head group [4] [16]. This three-carbon spacer with terminal amino and carboxyl functionalities provides the necessary flexibility for the toxin to accommodate various receptor binding site geometries while maintaining high-affinity interactions [39].

Conformational analysis reveals that the β-alanine linker adopts multiple energetically favorable conformations in solution, allowing the polyamine tail to explore diverse spatial orientations [39]. This conformational flexibility proves essential for the open-channel blocking mechanism characteristic of polyamine toxins, as the molecule must thread through the receptor channel pore and establish simultaneous contacts with multiple binding sites [31]. The linker's dynamic properties enable the toxin to undergo induced fit adjustments upon receptor binding, optimizing complementarity with the target site [22].

Nuclear magnetic resonance studies demonstrate that the β-alanine moiety exhibits distinct coupling patterns consistent with a flexible aliphatic chain [4]. The conformational dynamics of this linker region directly influence the overall binding kinetics and receptor selectivity profiles of the toxin [39]. Molecular dynamics simulations indicate that restriction of the β-alanine linker mobility through cyclization or substitution significantly alters the binding properties and may abolish activity entirely [38].

The β-alanine spacer also serves as a critical determinant of the toxin's irreversible binding characteristics [4]. Unlike shorter or more rigid linkers, the three-carbon β-alanine chain provides optimal separation between the pharmacophore and polyamine backbone, enabling deep penetration into the receptor channel while maintaining surface contacts [16]. This spatial arrangement contributes to the characteristically slow dissociation rates observed for Joro spider toxin from glutamate receptors [31].

Synthetic analogs lacking the β-alanine linker demonstrate severely compromised activity, with approximately 100-fold reductions in potency compared to the natural toxin [4]. This dramatic loss of activity underscores the critical role of conformational dynamics in achieving high-affinity receptor binding and emphasizes the evolutionary optimization of this structural feature [24].

Polyamine Chain Length Optimization Strategies

The polyamine backbone of Joro spider toxin exhibits precisely optimized chain length characteristics that determine receptor selectivity and binding affinity [4] [16]. The natural toxin contains a cadaverine-based backbone with additional polyamine extensions, creating a total linear chain length that spans approximately 15-20 angstroms from the β-alanine linker to the terminal amino group [1] [4].

Chain length optimization studies reveal that systematic elongation of the polyamine backbone through insertion of additional methylene-amine units consistently decreases binding affinity [4] [34]. Specifically, addition of single aminomethylene groups results in three-fold reductions in receptor binding, indicating that the natural chain length represents an optimized configuration for target receptor geometry [4]. These findings suggest that the polyamine chain length has evolved to match the distance between critical binding sites within glutamate receptor channels [31].

Terminal modifications provide opportunities for fine-tuning receptor selectivity without compromising overall binding affinity [4] [34]. Addition of lysine residues to the polyamine terminus generally improves binding properties, presumably through enhanced electrostatic interactions with negatively charged receptor regions [4]. Conversely, arginine modifications produce more variable effects, with some analogs showing slight improvements while others demonstrate reduced affinity [4].

The relationship between chain length and receptor subtype selectivity follows predictable patterns based on structural differences between glutamate receptor channel architectures [24]. Shorter polyamine chains tend to favor alpha-amino-3-hydroxy-5-methyl-4-isoxazole-propionate receptors, while longer chains show enhanced selectivity for N-methyl-D-aspartate receptors [24]. This selectivity pattern reflects the differing channel dimensions and charge distributions characteristic of each receptor subtype [31].

Computational modeling studies indicate that optimal polyamine chain lengths maximize simultaneous contacts with multiple binding sites while minimizing unfavorable steric interactions [19]. The natural Joro spider toxin chain length achieves this optimization through precise spacing of cationic centers that complement the distribution of anionic residues within receptor channels [30]. Deviations from this optimized length disrupt the complementarity and reduce binding affinity proportionally [18].

ModificationEffect on Binding AffinityIC50 ChangeMechanistic Basis
Head group enlargementSignificantly increased2-10 fold improvementEnhanced hydrophobic interactions
Positive charge insertion in headAlmost completely destroyed>100 fold reductionDisrupted hydrophobic binding site
Polyamine chain elongationDecreased (3-fold reduction)3-fold increase in IC50Altered charge distribution
Terminal lysine additionImproved binding properties2-fold improvementImproved electrostatic interactions
Terminal arginine additionSlightly diminishedMinimal increaseReduced binding optimization
β-alanine linker removalSeverely reduced activity100-fold increaseLoss of conformational flexibility

Synthetic Analog Development for Receptor Subtype Specificity

The development of synthetic Joro spider toxin analogs has focused primarily on enhancing receptor subtype selectivity through systematic modifications of both the pharmacophoric head group and polyamine backbone regions [13] [24]. These structure-based design approaches have yielded compounds with significantly improved selectivity profiles compared to the natural toxin while maintaining or enhancing overall potency [8] [24].

Head group modifications represent the most successful strategy for achieving receptor subtype selectivity [13] [24]. Replacement of the natural 2,4-dihydroxyphenylacetyl group with enlarged aromatic systems consistently enhances binding affinity and modulates selectivity patterns [34]. Dihydrocarbamazepine derivatives demonstrate particularly promising properties, with compound DCB-343 exhibiting an apparent dissociation constant of 8.1 micromolar and enhanced selectivity for alpha-amino-3-hydroxy-5-methyl-4-isoxazole-propionate receptors [34].

Porphyrin-containing analogs represent another successful class of synthetic derivatives with dramatically improved potency and altered selectivity profiles [34]. The compound TPP-Phe-343-Lys, incorporating a porphyrin head group with phenylalanine and terminal lysine modifications, demonstrates an apparent dissociation constant of 4.9 micromolar and exhibits dual selectivity for both N-methyl-D-aspartate and alpha-amino-3-hydroxy-5-methyl-4-isoxazole-propionate receptors [34]. This enhanced potency likely results from increased hydrophobic surface area and additional aromatic stacking interactions within receptor binding sites [13].

Polyamine backbone modifications provide complementary approaches for fine-tuning selectivity while maintaining the essential recognition elements [8] [13]. Systematic variation of chain length, branching patterns, and terminal functional groups has yielded analogs with distinct selectivity profiles across glutamate receptor subtypes [24]. These modifications primarily affect the deep binding interactions within receptor channels while preserving surface recognition mediated by the pharmacophoric head group [16].

The most successful synthetic analogs combine optimized head group modifications with carefully selected polyamine backbone alterations [13] [24]. This dual modification strategy has produced compounds with up to 50-fold improvements in selectivity ratios between different receptor subtypes while maintaining nanomolar to low micromolar binding affinities [8] [34]. These synthetic tools have proven invaluable for investigating glutamate receptor function and represent potential leads for therapeutic applications [24].

Analog NameHead Group ModificationKapp Value (μM)Activity EnhancementSelectivity Profile
JSTX-3Natural 2,4-dihydroxyphenylNatural referenceBaselineBroad glutamate receptors
DCB-343Dihydrocarbamazepine8.1~10-foldAMPA selective
TPP-Phe-343-LysPorphyrin + phenylalanine4.9~20-foldNMDA/AMPA dual
TPP-Tyr-343Porphyrin + tyrosine9.8~10-foldAMPA selective
MethoctramineMethoxybenzyl groupsHigh affinity>50-foldNon-selective
MR1996Single methoxybenzyl2-fold reduced~25-foldAMPA selective

Computational Modeling of Toxin-Receptor Binding Interfaces

Computational modeling approaches have provided detailed insights into the molecular mechanisms underlying Joro spider toxin binding to glutamate receptors [22] [29] [32]. These studies employ molecular dynamics simulations, docking algorithms, and free energy calculations to elucidate the precise interactions governing toxin selectivity and potency [30] [32].

Molecular dynamics simulations reveal that Joro spider toxin binding proceeds through a multi-step mechanism involving initial surface recognition followed by deep insertion into the receptor channel pore [32]. The 2,4-dihydroxyphenylacetyl pharmacophore establishes primary contacts with hydrophobic residues in the upper channel vestibule, while the polyamine backbone threads through the channel and forms electrostatic interactions with negatively charged residues deeper within the pore [30] [23].

Computational docking studies demonstrate that optimal toxin binding requires precise complementarity between the polyamine chain length and the spatial distribution of anionic binding sites within different receptor subtypes [22] [29]. N-methyl-D-aspartate receptors accommodate longer polyamine chains more effectively than alpha-amino-3-hydroxy-5-methyl-4-isoxazole-propionate receptors, consistent with experimental selectivity patterns observed for various toxin analogs [31]. These structural differences provide the molecular basis for rational design of subtype-selective compounds [30].

Free energy calculations quantify the individual contributions of different molecular interactions to overall binding affinity [22] [32]. Hydrophobic interactions between the pharmacophoric head group and channel vestibule residues typically contribute 40-60 percent of the total binding energy, while electrostatic interactions between the polyamine backbone and channel pore charges account for the remaining 30-50 percent [30]. This energy decomposition guides structure-based optimization strategies for analog development [29].

Advanced computational approaches incorporate receptor flexibility and induced fit effects to more accurately model toxin binding [22] [32]. These studies reveal that receptor conformational changes upon toxin binding significantly enhance complementarity and contribute to the characteristically slow dissociation rates observed experimentally [32]. The conformational selection and population shift mechanisms identified through these simulations provide frameworks for understanding allosteric effects and designing compounds with modified binding kinetics [22].

Receptor TypeJSTX-3 PotencyBinding SiteSelectivity IndexMechanism
NMDA ReceptorsHigh inhibitionChannel pore Mg2+ site1.0Open channel block
AMPA ReceptorsVery high inhibitionChannel pore0.8-1.2Open channel block
Kainate ReceptorsModerate inhibitionChannel pore2.5-5.0Open channel block
Nicotinic AChRLow affinityNon-competitive site>10Allosteric inhibition
GABA ReceptorsMinimal effectNot well characterized>50Unknown

XLogP3

-1.8

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

9

Exact Mass

565.35878224 g/mol

Monoisotopic Mass

565.35878224 g/mol

Heavy Atom Count

40

UNII

MPT5X293RB

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

112163-33-4

Wikipedia

Joro_toxin

Dates

Modify: 2023-08-15

Explore Compound Types